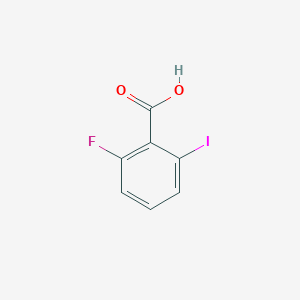

2-Fluoro-6-iodobenzoic acid

Descripción general

Descripción

2-Fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is characterized by the presence of both fluorine and iodine atoms attached to a benzoic acid core. This compound appears as a loose white crystal and is known for its applications in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several key steps:

Protection of the Carboxyl Group: The carboxyl group of 2-amino-6-fluorobenzoic acid is protected to prevent unwanted reactions.

Introduction of Iodine Ions via Diazotization: The amino group is diazotized and subsequently replaced with iodine ions.

Iodosubstitution and Deprotection: The iodine-substituted intermediate undergoes deprotection to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC) and other analytical techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Coupling Reactions: Palladium catalysts are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Coupling Products: Complex aromatic compounds are typically the result of coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : 2-Fluoro-6-iodobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique halogenated structure enhances the biological activity of drugs, making it valuable in the development of treatments for serious diseases, including cancer.

Case Studies :

- A study demonstrated that this compound serves as a precursor for synthesizing fluorinated benzoyl chlorides, which are crucial in drug formulation .

- Another research highlighted its role in synthesizing novel quinazolinone derivatives, which exhibit promising anticancer properties .

Organic Synthesis

Overview : The compound is instrumental in organic synthesis due to its ability to participate in various chemical reactions that yield complex organic molecules.

Applications :

- It has been used effectively in nucleophilic substitution reactions to create substituted benzoic acids and related compounds .

- Researchers have successfully employed it to synthesize fluoro-substituted isocoumarins through one-pot reactions, showcasing its versatility .

Material Science

Overview : In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings.

Properties :

- The compound's stability and reactivity make it suitable for developing materials with specific properties needed for high-performance applications .

Biochemical Research

Overview : This compound is increasingly used in biochemical studies to explore enzyme interactions and metabolic pathways.

Insights :

- It has been utilized in research focusing on metabolic processes, providing insights into potential therapeutic targets and mechanisms of action within biological systems .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard for various analytical techniques.

Applications :

- It aids in the quantification and characterization of other chemical substances in complex mixtures, enhancing the accuracy of analytical results .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-fluoro-6-iodobenzoic acid involves its reactivity due to the presence of both fluorine and iodine atoms. These atoms influence the electronic properties of the benzoic acid core, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

2-Iodobenzoic Acid: Similar structure but lacks the fluorine atom.

4-Chloro-2-iodobenzoic Acid: Contains a chlorine atom instead of fluorine.

5-Fluoro-2-iodobenzoic Acid: The fluorine atom is positioned differently on the benzene ring.

Uniqueness: 2-Fluoro-6-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in regioselective synthesis and the development of specialized chemical compounds .

Actividad Biológica

2-Fluoro-6-iodobenzoic acid (CAS Number: 111771-08-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, synthesis applications, and relevant case studies.

- Molecular Formula : C₇H₄FIO₂

- Molecular Weight : 266.01 g/mol

- Melting Point : 122–126 °C

- Boiling Point : 312 °C (at 1013 hPa)

This compound is characterized by the presence of both fluorine and iodine substituents, which are known to enhance biological activity in many compounds. Its structure comprises a benzoic acid core with a fluorine atom at the ortho position and an iodine atom at the meta position.

Antibacterial Activity

Recent studies have highlighted the antibacterial and antibiofilm properties of various halogenated benzoic acids, including this compound. In a comparative analysis involving multiple halogenated acids against Vibrio species, it was found that:

- Minimum Inhibitory Concentration (MIC) for this compound was greater than 500 µg/mL against Vibrio parahaemolyticus and Vibrio harveyi, indicating limited direct antibacterial efficacy compared to other tested compounds .

The following table summarizes the antibacterial activity of selected halogenated acids:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

| This compound | >500 | 86.5 |

While the MIC indicates limited effectiveness as a standalone antibacterial agent, its role in combination therapies or as a precursor in drug synthesis remains significant.

Applications in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique combination of fluorine and iodine makes it particularly valuable for developing compounds with enhanced biological activity. It has been reported to be involved in synthesizing fluoro-substituted benzoyl chlorides and other biologically active molecules .

Case Studies

- Antibacterial Combinations : A study demonstrated that combining halogenated benzoic acids with other antimicrobial agents could enhance their efficacy against biofilm-forming bacteria such as Vibrio parahaemolyticus. The addition of this compound showed promising results in inhibiting biofilm formation when used alongside specific antibiotics .

- Synthesis of Antiviral Agents : Researchers have explored the use of this compound in synthesizing antiviral agents targeting various viral infections. The incorporation of halogens into drug structures has been shown to improve binding affinity to viral proteins, enhancing therapeutic outcomes .

Propiedades

IUPAC Name |

2-fluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCXAPWOBWWNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369834 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-08-5 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the reported synthesis method for 2-fluoro-6-iodobenzoic acid compared to potential alternative routes?

A1: The synthesis of this compound, as described in the research paper [], utilizes 2-amino-6-fluorobenzoic acid as the starting material and proceeds through a series of steps, including carboxyl group protection, diazotization, iodosubstitution, and deprotection. This method is reported to have several advantages over potential alternative synthetic routes:

Q2: What is the significance of the "basicity gradient-driven migration of iodine" mentioned in one of the papers, and how does it apply to the synthesis of this compound?

A2: The concept of "basicity gradient-driven migration of iodine" [] is central to understanding the regioselective synthesis of various iodinated compounds, including this compound. This concept revolves around the observation that in polyfluorinated or iodofluorinated aromatic compounds, the position of iodine can be manipulated by sequential deprotonation and trapping with electrophiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.